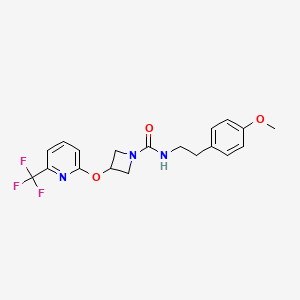
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a selective inhibitor of the protein kinase CK2, which plays a critical role in cellular processes such as DNA repair, cell proliferation, and apoptosis. The purpose of
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivatives have shown potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supports its efficacy against Leishmania.
Antimalarial Potential
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from this series exhibited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings suggest their potential as antimalarial agents.
Antifungal Properties
Some synthesized compounds displayed moderate antifungal activity. For instance, compounds 6a, 6b, and 6c inhibited more than 50% of growth in the fungus Gibberella zeae at 100 µg/mL, surpassing commercial fungicides like carboxin and boscalid .
Cytotoxicity
Certain derivatives embedded with electron-donating and electron-withdrawing groups exhibited promising cytotoxic activity. For example, compound 8j (R1 = OMe, R3 = NO2) showed an IC50 value of 0.426 μM, comparable to standard drugs .
Antitubercular Activity
Although not directly related to the compound, indole derivatives derived from pyridine and indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Wirkmechanismus
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, by activating it . This activation leads to an increase in the production of NAD+, a crucial coenzyme in various biological processes .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . This pathway is responsible for recycling NAD+ from nicotinamide, ensuring a constant supply of this vital coenzyme. NAD+ is involved in various metabolic processes and plays a key role in cellular respiration and energy production .
Pharmacokinetics
It’s noted that the compound shows potent nampt activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound has been optimized for effective interaction with its target while minimizing potential side effects related to CYP inhibition .
Result of Action
The activation of NAMPT by the compound leads to an increase in the production of NAD+ . This can have various downstream effects depending on the specific cellular context, given the wide-ranging roles of NAD+ in cellular metabolism and other processes .
Eigenschaften
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-16(6-7-22-23)15-8-13(10-20-12-15)11-21-19(24)18-9-14-4-2-3-5-17(14)25-18/h2-10,12H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAPBPPHNGZCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2435741.png)
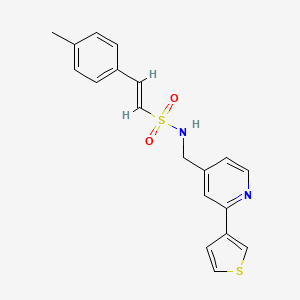

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)
![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2435752.png)
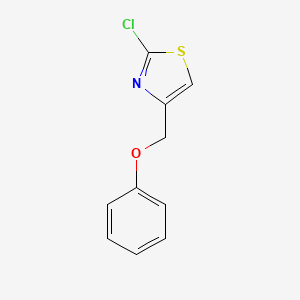
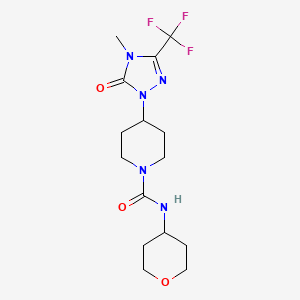
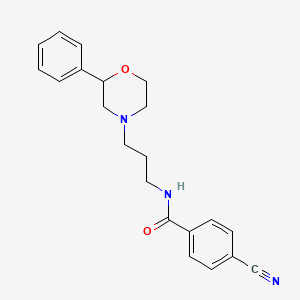
![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)
![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)
![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)
